N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-4-nitrobenzamide
Description
Properties
IUPAC Name |
N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O3S/c19-14-3-1-2-13(10-14)18-21-15(11-26-18)8-9-20-17(23)12-4-6-16(7-5-12)22(24)25/h1-7,10-11H,8-9H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWUSAJLGFJHBRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC(=CS2)CCNC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-4-nitrobenzamide typically involves multi-step organic reactions. One common route starts with the preparation of the thiazole ring, which can be synthesized via the Hantzsch thiazole synthesis. This involves the condensation of a β-keto ester with thiourea in the presence of a halogenated compound.
-
Step 1: Synthesis of 2-(3-fluorophenyl)thiazole
Reagents: 3-fluorobenzaldehyde, thiourea, and α-bromoacetophenone.
Conditions: Reflux in ethanol or acetic acid.
-
Step 2: Alkylation
Reagents: 2-(3-fluorophenyl)thiazole and 2-bromoethylamine.
Conditions: Base such as potassium carbonate in an aprotic solvent like DMF.
-
Step 3: Coupling with 4-nitrobenzoyl chloride
Reagents: 2-(2-(3-fluorophenyl)thiazol-4-yl)ethylamine and 4-nitrobenzoyl chloride.
Conditions: Base such as triethylamine in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: The fluorine atom on the phenyl ring can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium on carbon catalyst.
Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Reduction: 4-amino derivative of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-4-nitrobenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology and Medicine
In biological and medicinal research, this compound is studied for its potential pharmacological activities. The presence of the thiazole ring and the nitrobenzamide moiety suggests it may have antimicrobial, anti-inflammatory, or anticancer properties. Researchers investigate its interactions with various biological targets to develop new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-4-nitrobenzamide depends on its specific biological target. Generally, compounds with a thiazole ring can interact with enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The table below highlights key structural differences between the target compound and analogs from the evidence:
Key Observations:
- Heterocyclic Core: The target’s thiazole ring contrasts with dihydrothienylidene () and triazole derivatives ().
- Substituents : The 3-fluorophenyl group on the thiazole (target) vs. 2-fluorophenyl () may influence steric and electronic interactions in biological targets.
- Benzamide Groups : The nitro group (target, ) enhances polarity compared to fluoro () or methyl substituents, affecting solubility and metabolic stability .
Physicochemical Properties
- IR Spectroscopy :
- Solubility : The nitro group increases hydrophilicity compared to diphenylethyl () or methyl substituents (), but the 3-fluorophenyl-thiazole moiety may counterbalance this with lipophilicity .
Biological Activity
N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-4-nitrobenzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a thiazole ring, a nitro group, and a fluorophenyl moiety. The molecular formula is C16H16FN3O2S, with a molecular weight of approximately 345.38 g/mol. The compound's structure facilitates interactions with biological targets, making it a candidate for various therapeutic applications.
Research indicates that compounds containing thiazole rings exhibit diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific mechanisms through which this compound exerts its effects may involve:
- Inhibition of Enzymatic Activity : Thiazole derivatives often act as enzyme inhibitors. For instance, they may inhibit kinases or other enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Some studies suggest that thiazole compounds can induce programmed cell death in cancer cells by activating apoptotic pathways.
- Antioxidant Activity : The presence of the nitro group may contribute to antioxidant properties, helping to mitigate oxidative stress in cells.
Anticancer Activity
Several studies have highlighted the anticancer potential of thiazole derivatives, including this compound. For example:
- Cell Viability Assays : In vitro studies demonstrated that this compound significantly reduces the viability of various cancer cell lines, including breast and lung cancer cells. The IC50 values indicate potent activity against these cells (see Table 1).
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15.5 |
| A549 (Lung) | 12.0 |
| HeLa (Cervical) | 18.7 |
Anti-inflammatory Activity
The compound has also shown promise in reducing inflammation in preclinical models. In animal studies, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Studies
- Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry examined the effects of various thiazole derivatives on cancer cell lines. This compound was one of the most effective compounds tested, demonstrating significant apoptosis induction in MCF-7 cells through caspase activation pathways .
- Inflammation Model : In an animal model of rheumatoid arthritis, administration of this compound led to a marked reduction in joint swelling and pain scores compared to controls. Histological analysis showed decreased infiltration of inflammatory cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
